N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 922119-79-7
VCID: VC7121057
InChI: InChI=1S/C26H34N4O2/c1-29-15-7-10-21-18-22(11-12-23(21)29)24(30-16-5-6-17-30)19-28-26(32)25(31)27-14-13-20-8-3-2-4-9-20/h2-4,8-9,11-12,18,24H,5-7,10,13-17,19H2,1H3,(H,27,31)(H,28,32)
SMILES: CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCCC4
Molecular Formula: C26H34N4O2
Molecular Weight: 434.584

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide

CAS No.: 922119-79-7

Cat. No.: VC7121057

Molecular Formula: C26H34N4O2

Molecular Weight: 434.584

* For research use only. Not for human or veterinary use.

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide - 922119-79-7

Specification

CAS No. 922119-79-7
Molecular Formula C26H34N4O2
Molecular Weight 434.584
IUPAC Name N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-(2-phenylethyl)oxamide
Standard InChI InChI=1S/C26H34N4O2/c1-29-15-7-10-21-18-22(11-12-23(21)29)24(30-16-5-6-17-30)19-28-26(32)25(31)27-14-13-20-8-3-2-4-9-20/h2-4,8-9,11-12,18,24H,5-7,10,13-17,19H2,1H3,(H,27,31)(H,28,32)
Standard InChI Key SWSDAEMVHKELIK-UHFFFAOYSA-N
SMILES CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCCC4

Introduction

1. Chemical Identity

1.1 IUPAC Name
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide

1.2 Molecular Formula
C25_{25}H34_{34}N4_{4}O2_{2}

1.3 Molecular Weight
Approximately 422.57 g/mol (estimated based on the structure).

1.4 Structural Features
The compound contains:

  • A tetrahydroquinoline moiety with a methyl substitution.

  • A pyrrolidine ring, which is a saturated heterocyclic amine.

  • An ethanediamide group, indicating the presence of two amide functionalities.

  • A phenylethyl group, contributing to its aromatic character.

2. Synthesis Pathways

While specific synthesis protocols for this compound are unavailable, it likely involves:

  • Formation of the tetrahydroquinoline core: This can be synthesized via Povarov reactions or cyclization of aniline derivatives with aldehydes and dienophiles.

  • Incorporation of the pyrrolidine ring: This may involve nucleophilic substitution or reductive amination with pyrrolidine.

  • Amide bond formation: Typically achieved using coupling agents like carbodiimides (e.g., DCC or EDC) to link ethanediamine with phenylethyl derivatives.

3. Potential Applications

Based on related compounds, this molecule may have applications in:

  • Pharmaceuticals: Tetrahydroquinoline derivatives are known for their biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Materials Science: The combination of aromatic and heterocyclic groups might make it suitable for use in organic electronics or as a ligand in coordination chemistry.

  • Chemical Research: Its structural complexity makes it a candidate for studying structure-activity relationships (SAR).

4. Related Compounds and Analogues

A comparison with structurally similar compounds provides insight into its potential properties:

Compound NameMolecular WeightKey Functional GroupsApplications
N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide 344.4 g/molTetrahydroquinoline, SulfonamideAntimicrobial and pharmaceutical uses
Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydroisoquinolin]acetate ~350 g/molIsoquinoline, PiperidineAntitumor and VEGFR inhibition
N-(4-Methoxyphenyl)-2-[4-(3-Oxo-Phenylprop)]acetamide ~400 g/molAcetamide, PhenoxyHydrogen bonding studies in materials

5. Biological Activity

Although no direct studies were found for this specific compound:

  • Tetrahydroquinoline derivatives often exhibit:

    • Antioxidant properties due to their electron-rich aromatic systems.

    • Inhibition of enzymes like acetylcholinesterase (potential Alzheimer's treatment).

  • Pyrrolidine-containing compounds are frequently bioactive due to their rigid cyclic structure that enhances receptor binding.

7. Toxicology and Safety

Without experimental data, toxicity predictions can only be inferred from related structures:

  • Likely low acute toxicity due to amide stability.

  • Potential irritant effects if inhaled or contacted with skin/eyes.

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